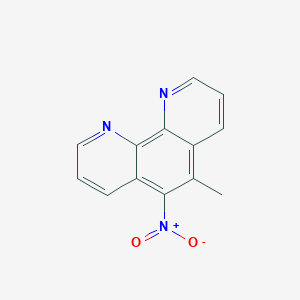

5-Methyl-6-nitro-1,10-phenanthroline

Description

Properties

CAS No. |

90691-99-9 |

|---|---|

Molecular Formula |

C13H9N3O2 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

5-methyl-6-nitro-1,10-phenanthroline |

InChI |

InChI=1S/C13H9N3O2/c1-8-9-4-2-6-14-11(9)12-10(5-3-7-15-12)13(8)16(17)18/h2-7H,1H3 |

InChI Key |

KFTNYJZBOAHDBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=NC2=C3C(=C1[N+](=O)[O-])C=CC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Nitro-1,10-phenanthroline (5NP)

- Structure : Nitro group at position 5.

- Biological Activity : Demonstrates dual antimycobacterial mechanisms: (i) F420-dependent nitro-reduction generates cytotoxic metabolites (e.g., 1,10-phenanthrolin-5-amine), and (ii) induction of host autophagy to kill intracellular Mycobacterium tuberculosis .

- Structure-Activity Relationship (SAR) : The nitro group is critical for activity; methylation at position 3 (as in 3-methyl-6-nitro-1,10-phenanthroline) improves efficacy and reduces toxicity .

- Synthesis : Optimized via nitration of 1,10-phenanthroline under controlled conditions .

5-Methyl-1,10-phenanthroline

- Structure : Methyl group at position 5.

- Applications : Used in colorimetric iron detection due to enhanced solubility and selective Fe²⁺ chelation .

- Comparison : Methylation likely reduces steric hindrance compared to bulkier nitro substituents, favoring applications in analytical chemistry over bioactivity.

Fluorinated Derivatives (e.g., 5-Fluoro-1,10-phenanthroline)

- Structure : Fluorine atoms at positions 5 or 5,6.

- Biological Activity : Copper complexes of 5,6-difluorophenanthroline exhibit selective cytotoxicity toward cancer cells (e.g., HeLa) with minimal toxicity to fibroblasts .

- Synthesis : Prepared via Skraup–Debner–Miller reactions or electrochemical fluorination .

5,6-Dimethyl-1,10-phenanthroline

- Structure : Methyl groups at positions 5 and 6.

- Crystallographic studies reveal planar geometry with weak intermolecular interactions .

Metal Complexation Properties

Key Research Findings and Implications

- Substituent Effects : Nitro groups enhance redox-mediated bioactivity, while methyl groups improve solubility and analytical utility. Fluorination balances cytotoxicity and selectivity .

- Therapeutic Potential: 5NP derivatives represent promising leads against drug-resistant tuberculosis, with dual host-pathogen targeting mechanisms .

- Limitations : Direct data on this compound remain sparse; further studies are needed to explore its metal-binding behavior and biological applications.

Q & A

Q. What methodologies assess host-pathogen interaction modulation by this compound?

Q. Tables

Table 1 : Key Synthetic Intermediates and Analytical Benchmarks

| Intermediate | Characterization Technique | Critical Parameter |

|---|---|---|

| 6-Nitro-1,10-phenanthroline | HPLC (C18 column, ACN:H₂O) | Retention time: 8.2 min |

| 5-Methyl derivative | ¹H NMR (DMSO-d6) | δ 2.45 (s, 3H, CH₃) |

Table 2 : Comparative Bioactivity of Derivatives

| Derivative | MIC (µg/mL) M. tuberculosis | Autophagy Induction (Fold vs. Control) |

|---|---|---|

| 5-Methyl-6-nitro | 0.5 | 3.2 |

| 5-Nitro (no methyl) | 2.0 | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.